2-Chloro-5-(2,3-dimethylphenyl)phenol, 95%
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Overview
Description
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%), also known as 5-chloro-2-(2,3-dimethylphenyl)phenol, is a phenolic compound belonging to the class of aromatic compounds. It is an important intermediate in the synthesis of many organic compounds, and has been used in a variety of scientific research applications.
Mechanism of Action
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) is an intermediate in the synthesis of many organic compounds. It acts as a catalyst in the reaction of 2-chloro-5-hydroxytoluene and 2,3-dimethylphenol, and facilitates the formation of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) is not known to have any biochemical or physiological effects in humans. It is not toxic and is not known to be an irritant.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) is an ideal intermediate for the synthesis of a variety of organic compounds. It is relatively easy to synthesize, and the reaction conditions are mild. It is also relatively inexpensive, making it an attractive option for laboratory experiments. However, it is not suitable for the synthesis of compounds that require high temperatures or pressures, as it is not stable at high temperatures or pressures.
Future Directions
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) has a wide range of potential applications in the synthesis of organic compounds. Possible future directions include the use of 2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) in the synthesis of pharmaceuticals, pesticides, fragrances, and other organic compounds. It could also be used in the synthesis of polymers, dyes, and other materials. Additionally, it could be used in the synthesis of compounds with enhanced biological activity, such as antibiotics and antifungals. Finally, it could be used in the synthesis of compounds with improved solubility, such as surfactants and emulsifiers.
Synthesis Methods
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) can be synthesized from the reaction of 2-chloro-5-hydroxytoluene and 2,3-dimethylphenol in the presence of a strong acid catalyst. The reaction takes place at a temperature of 80-90°C and a pressure of 1.3-1.4 MPa for a period of 12-15 hours. The reaction products are then separated by distillation and crystallization to obtain 2-chloro-5-(2,3-dimethylphenyl)phenol (95%).
Scientific Research Applications
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and fragrances. It has also been used in the synthesis of a variety of organic compounds, such as 2-chloro-5-nitrobenzaldehyde, 2-chloro-5-methylbenzaldehyde, and 2-chloro-5-methylbenzoic acid.
properties
IUPAC Name |
2-chloro-5-(2,3-dimethylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-4-3-5-12(10(9)2)11-6-7-13(15)14(16)8-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURPYTGFPCTQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685860 |
Source
|
Record name | 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,3-dimethylphenyl)phenol | |
CAS RN |
1261941-97-2 |
Source
|
Record name | 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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